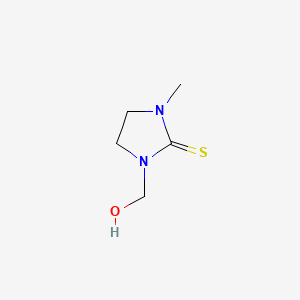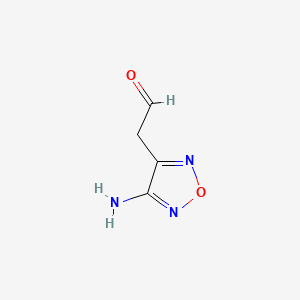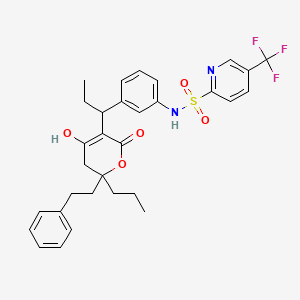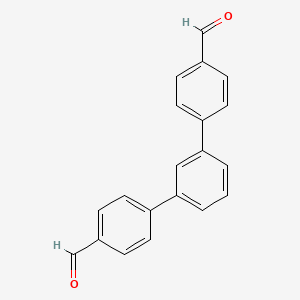
4,4''-m-Terphenyldicarboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’3’,1’‘-Terphenyl]-4,4’'-dicarbaldehyde: is an aromatic compound consisting of three benzene rings connected linearly, with aldehyde groups attached to the terminal benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the Suzuki cross-coupling reaction, where a boronic acid derivative of terphenyl is coupled with an aldehyde-containing aryl halide under palladium catalysis . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of [1,1’:3’,1’‘-Terphenyl]-4,4’'-dicarbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The aldehyde groups in [1,1’:3’,1’‘-Terphenyl]-4,4’'-dicarbaldehyde can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde groups can yield the corresponding alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: [1,1’:3’,1’‘-Terphenyl]-4,4’'-dicarboxylic acid.
Reduction: [1,1’:3’,1’‘-Terphenyl]-4,4’'-diol.
Substitution: Nitro-substituted terphenyl derivatives.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, [1,1’:3’,1’‘-Terphenyl]-4,4’'-dicarbaldehyde serves as a building block for the construction of more complex molecules. It is used in the synthesis of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and separation processes .
Biology and Medicine: While specific biological applications of [1,1’:3’,1’‘-Terphenyl]-4,4’'-dicarbaldehyde are less documented, its derivatives may be explored for potential pharmaceutical uses, including as intermediates in drug synthesis.
Industry: In the materials science industry, this compound is used in the development of advanced materials with unique electronic and optical properties. It is also employed in the production of high-performance polymers and resins.
Mécanisme D'action
The mechanism of action of [1,1’:3’,1’‘-Terphenyl]-4,4’'-dicarbaldehyde largely depends on its functional groups and the context of its application. In organic synthesis, the aldehyde groups can participate in various reactions, such as forming Schiff bases with amines. The aromatic rings provide a rigid framework that can influence the electronic properties of the resulting compounds .
Comparaison Avec Des Composés Similaires
[1,1’3’,1’‘-Terphenyl]-3,3’‘,5,5’'-tetracarbaldehyde: This compound has additional aldehyde groups, which can lead to different reactivity and applications.
[1,1’3’,1’'-Terphenyl]-3-carboxylic acid: This compound has carboxylic acid groups instead of aldehydes, affecting its chemical behavior and uses.
Uniqueness: The uniqueness of [1,1’:3’,1’‘-Terphenyl]-4,4’'-dicarbaldehyde lies in its specific substitution pattern, which provides distinct reactivity and potential for functionalization. Its linear structure with terminal aldehyde groups makes it a versatile intermediate in organic synthesis and materials science.
Propriétés
IUPAC Name |
4-[3-(4-formylphenyl)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c21-13-15-4-8-17(9-5-15)19-2-1-3-20(12-19)18-10-6-16(14-22)7-11-18/h1-14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAUBPSPFGRWSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
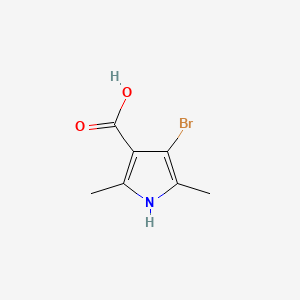

![[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B576126.png)
![2-(Tert-butyl)-6-methoxybenzo[d]thiazole](/img/structure/B576127.png)
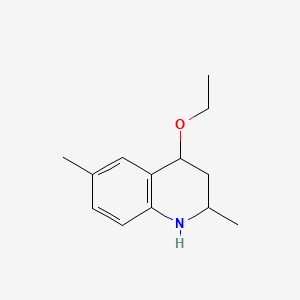

![Disodium;[4-[bis[4-(dimethylamino)phenyl]methyl]-2-(sulfonatomethyl)phenyl]methanesulfonate](/img/structure/B576135.png)
